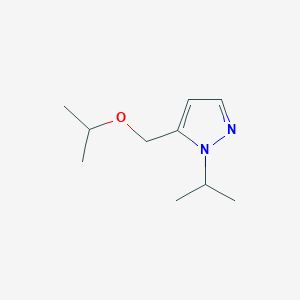

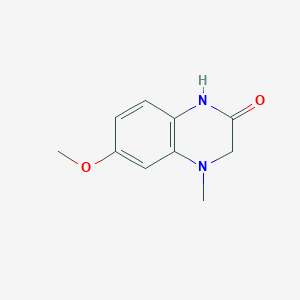

![molecular formula C16H18N6 B2760608 4-(azepan-1-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine CAS No. 1257546-35-2](/img/structure/B2760608.png)

4-(azepan-1-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Triazine derivatives are a class of nitrogen-containing heterocycles. They have been investigated as biologically active small molecules, exhibiting antimalarial, antimicrobial, anti-cancer, and anti-viral activities .

Synthesis Analysis

Triazine derivatives can be prepared by various methods. For instance, 1,3,5-triazine derivatives can be prepared by conventional methods or using microwave irradiation . The synthesis often involves the replacement of chloride ions in cyanuric chloride .Molecular Structure Analysis

The molecular structure of triazine derivatives can be complex and varies based on the specific compound. Generally, they contain a triazine core, which is a six-membered ring with three nitrogen atoms .Chemical Reactions Analysis

Triazine derivatives can undergo a variety of chemical reactions. For example, they can be prepared from cyanuric chloride and 4-tetrazoylacetophenone by Friedel–Crafts reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of triazine derivatives can vary widely. They are generally stable compounds with high nitrogen content .Scientific Research Applications

Reactivity and Derivative Synthesis

Research has shown that derivatives of 1,2,4-triazines, including compounds structurally related to 4-(azepan-1-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine, are synthesized for their versatile pharmacologic action. These derivatives have been explored for reactivity under various conditions to yield compounds with potential biological activities (Mironovich & Shcherbinin, 2014).

Crystal and Molecular Structure Analysis

The study of crystal and molecular structures of related compounds has provided insights into their potential applications. For instance, the crystal structure of 7-methyl-5-phenyl-1H-pyrazolo[4,3-e]tetrazolo[4,5-b][1,2,4]triazine was investigated, revealing details about the compound's molecular packing and intramolecular interactions, which could inform further pharmacological research (Mojzych et al., 2005).

Precursors for Synthesis of New Azolo Compounds

Compounds related to this compound serve as useful precursors for synthesizing a wide range of new azolo[3,4‐d]pyridiazines, azolo[1,5‐a]pyrimidines, azolo[5,1‐c]triazines, pyrazoles, and benzo[b][l,4]diazepine, demonstrating the compound's versatility in medicinal chemistry and drug development (Abdelhamid et al., 2016).

Protoporphyrinogen Oxidase Inhibitors

A series of derivatives, including those related to this compound, were synthesized as protoporphyrinogen oxidase inhibitors. These compounds showed significant herbicidal activity and strong inhibition against protoporphyrinogen oxidase activity in vitro, suggesting potential applications in agriculture (Li et al., 2008).

Mechanism of Action

Future Directions

properties

IUPAC Name |

4-(azepan-1-yl)-7-phenylpyrazolo[3,4-d]triazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6/c1-2-7-11-21(10-6-1)15-14-12-17-22(16(14)19-20-18-15)13-8-4-3-5-9-13/h3-5,8-9,12H,1-2,6-7,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYFDWNAACJANDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=NN=NC3=C2C=NN3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

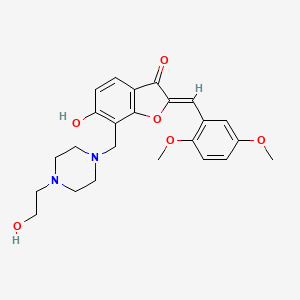

![2-(2,4-dichlorophenoxy)-N-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide](/img/no-structure.png)

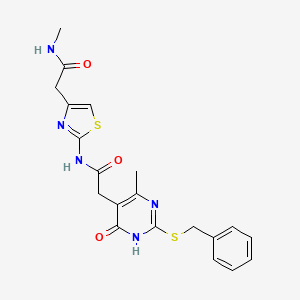

![1-{1-[2-(2-Chlorophenoxy)ethyl]benzimidazol-2-yl}butan-1-ol](/img/structure/B2760526.png)

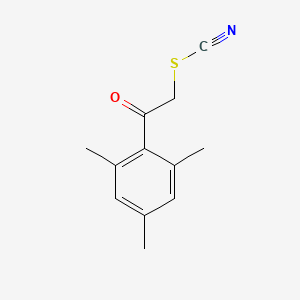

![6-methyl-5-oxo-6,11-dihydro-5H-isoindolo[2,1-a]quinazolin-12-ium 4-methylbenzenesulfonate](/img/structure/B2760527.png)

![1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-4(1H)-pyridinone](/img/structure/B2760532.png)

![3-chloro-N-{4-[2-(dimethylamino)ethyl]phenyl}-2-fluoropyridine-4-carboxamide](/img/structure/B2760535.png)

![2-Chloro-3-({4-[2-(2,4-dimethoxyphenyl)pyrrolidine-1-carbonyl]piperidin-1-yl}sulfonyl)pyridine](/img/structure/B2760539.png)

![2-{[4-(3,4-dichlorobenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]carbonyl}benzenecarboxylic acid](/img/structure/B2760546.png)